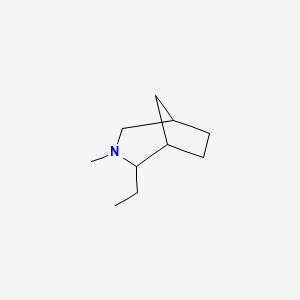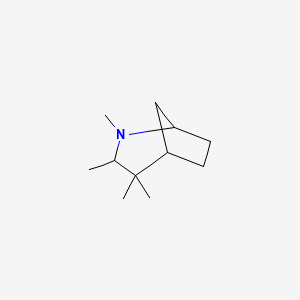
3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl- is a Drug / Therapeutic Agent.
Scientific Research Applications
Synthesis and Structural Studies :
- Diez et al. (1991) synthesized 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and studied them using spectroscopic methods. They found a preferred chair-envelope conformation for these compounds (Diez et al., 1991).
- Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and their N-endo methiodides, investigating their crystal structures and NMR spectroscopy. They proposed a structure-activity relationship for these compounds (Izquierdo et al., 1991).
- Singh et al. (2007) reported an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This synthesis involved reduction and cyclization of a nitroenamine intermediate, leading to several 3-substituted analogues (Singh et al., 2007).
Conformational and Reactivity Studies :
- Mahía et al. (2017) developed a method for the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, offering a new route towards asymmetric synthesis of these compounds (Mahía et al., 2017).
- Callis et al. (1996) discussed a tandem Horner-Emmons Olefination-Conjugate Addition approach for synthesizing 1,5-Disubstituted-6-azabicyclo[3.2.1]octanes, which are based on the structure of the norditerpenoid alkaloid methyllycaconitine (Callis et al., 1996).
Applications in Medicinal Chemistry :
- Coe et al. (1983) discussed 3-azabicyclo[3.2.1]octane derivatives' potential in treating diseases and disorders mediated by opioid receptors. These derivatives were explored for treating conditions like irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).
- Armstrong & Bergmeier (2017) presented a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, highlighting the versatility of these compounds in medicinal chemistry research (Armstrong & Bergmeier, 2017).
Pharmacological Evaluations :
- Zhang et al. (2001) prepared azabicyclo[3.2.1] derivatives that bind to the dopamine transporter, inhibiting dopamine reuptake. This research provided insights into the role of ether oxygen in transporter binding and the impact of structural modifications on binding affinity (Zhang et al., 2001).
properties
CAS RN |
64048-82-4 |
|---|---|
Product Name |
3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl- |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-ethyl-3-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-3-10-9-5-4-8(6-9)7-11(10)2/h8-10H,3-7H2,1-2H3 |
InChI Key |
GIDUQUXTSWWQMG-UHFFFAOYSA-N |
SMILES |
CCC1C2CCC(C2)CN1C |
Canonical SMILES |
CCC1C2CCC(C2)CN1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)





